DBCO-NHCO-S-S-NHS ester
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Overview
Description
Dibenzocyclooctyne-N-hydroxysuccinimidyl ester with a disulfide bond (DBCO-NHCO-S-S-NHS ester) is a specialized chemical compound used in bioconjugation and click chemistry. This compound is particularly valuable for its ability to form stable triazole linkages with azide-functionalized molecules without the need for a copper catalyst. The presence of a cleavable disulfide bond allows for controlled release under reducing conditions, making it highly useful in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DBCO-NHCO-S-S-NHS ester involves multiple steps:
Formation of Dibenzocyclooctyne (DBCO): The initial step involves the synthesis of dibenzocyclooctyne, which is achieved through a series of cyclization reactions starting from simple aromatic precursors.
Introduction of the Disulfide Bond: The disulfide bond is introduced by reacting DBCO with a disulfide-containing linker.
Formation of the N-hydroxysuccinimidyl Ester: The final step involves the reaction of the disulfide-linked DBCO with N-hydroxysuccinimide (NHS) to form the ester
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic route but on a larger scale. The process involves rigorous purification steps, including chromatography and crystallization, to ensure high purity and yield. The reaction conditions are optimized for scalability, often involving automated reactors and controlled environments to maintain consistency and quality .
Chemical Reactions Analysis
Types of Reactions
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): DBCO-NHCO-S-S-NHS ester undergoes SPAAC reactions with azide-functionalized molecules, forming stable triazole linkages without the need for a copper catalyst
Reduction: The disulfide bond in the compound can be cleaved under reducing conditions, such as with dithiothreitol (DTT) or β-mercaptoethanol
Common Reagents and Conditions
Azide-Functionalized Molecules: Used in SPAAC reactions.
Reducing Agents: Dithiothreitol (DTT) or β-mercaptoethanol for cleaving the disulfide bond
Major Products Formed
Triazole Linkages: Formed during SPAAC reactions.
Cleaved Products: Resulting from the reduction of the disulfide bond
Scientific Research Applications
Chemistry
Bioconjugation: Used to attach biomolecules to surfaces or other molecules through SPAAC reactions
Click Chemistry: Facilitates copper-free click chemistry, making it suitable for sensitive biological applications
Biology
Protein Labeling: Used to label proteins with fluorescent tags or other markers
Drug Delivery: Incorporated into drug delivery systems for targeted release
Medicine
Antibody-Drug Conjugates (ADCs): Used as a linker in the synthesis of ADCs, allowing for targeted delivery of cytotoxic drugs to cancer cells
Industry
Mechanism of Action
The mechanism of action of DBCO-NHCO-S-S-NHS ester involves its ability to undergo SPAAC reactions with azide-functionalized molecules. The NHS ester reacts with primary amines on biomolecules, forming stable amide bonds. The disulfide bond can be cleaved under reducing conditions, allowing for controlled release of the attached molecules .
Comparison with Similar Compounds
Similar Compounds
Dibenzocyclooctyne-N-hydroxysuccinimidyl ester (DBCO-NHS ester): Similar in structure but lacks the disulfide bond, making it non-cleavable
Dibenzocyclooctyne-sulfo-N-hydroxysuccinimidyl ester (DBCO-sulfo-NHS ester): Contains a sulfo group, making it water-soluble
Uniqueness
The uniqueness of DBCO-NHCO-S-S-NHS ester lies in its cleavable disulfide bond, which allows for controlled release under reducing conditions. This feature makes it particularly valuable in applications where reversible conjugation is desired .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropyl]disulfanyl]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O6S2/c32-24(14-17-38-39-18-15-28(36)37-31-26(34)11-12-27(31)35)29-16-13-25(33)30-19-22-7-2-1-5-20(22)9-10-21-6-3-4-8-23(21)30/h1-8H,11-19H2,(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFCJWHZTYTWKNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCSSCCC(=O)NCCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
565.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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